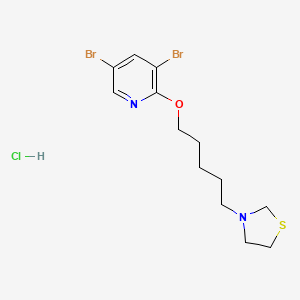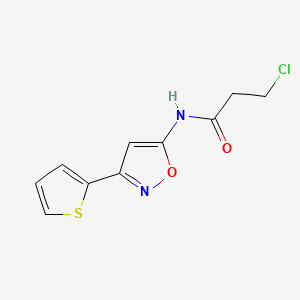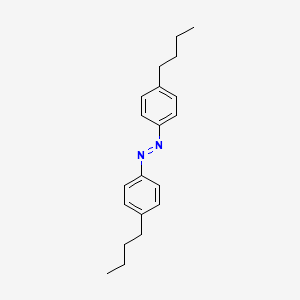
(E)-Bis(4-butylphenyl)diazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-Bis(4-butylphenyl)diazene is an organic compound belonging to the class of azo compounds, characterized by the presence of a diazene group (-N=N-) linking two phenyl rings substituted with butyl groups at the para positions. Azo compounds are known for their vivid colors and are widely used in dyes and pigments.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Bis(4-butylphenyl)diazene typically involves the azo coupling reaction. This process starts with the diazotization of aniline derivatives, followed by coupling with another aromatic compound. For this compound, the starting materials would be 4-butylaniline and a suitable diazonium salt.
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale diazotization and coupling reactions, often carried out in continuous flow reactors to ensure consistent quality and yield.
化学反应分析
Types of Reactions: (E)-Bis(4-butylphenyl)diazene can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: Reduction of the azo group can yield hydrazo compounds or amines.
Substitution: The phenyl rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed:
Oxidation: Azoxy compounds.
Reduction: Hydrazo compounds or amines.
Substitution: Various substituted phenyl derivatives.
科学研究应用
(E)-Bis(4-butylphenyl)diazene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants.
作用机制
The mechanism of action of (E)-Bis(4-butylphenyl)diazene involves its interaction with molecular targets through the diazene group. This interaction can lead to various biochemical and physiological effects, depending on the specific application. The molecular pathways involved may include binding to proteins, nucleic acids, or other biomolecules, leading to changes in their function or activity.
相似化合物的比较
Azobenzene: A simpler azo compound with two phenyl rings linked by a diazene group.
Disperse Orange 3: An azo dye with similar structural features but different substituents.
属性
CAS 编号 |
37592-94-2 |
|---|---|
分子式 |
C20H26N2 |
分子量 |
294.4 g/mol |
IUPAC 名称 |
bis(4-butylphenyl)diazene |
InChI |
InChI=1S/C20H26N2/c1-3-5-7-17-9-13-19(14-10-17)21-22-20-15-11-18(12-16-20)8-6-4-2/h9-16H,3-8H2,1-2H3 |
InChI 键 |
HTTBAGNJILNUBG-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




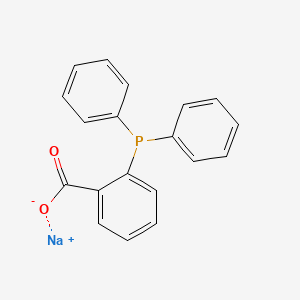

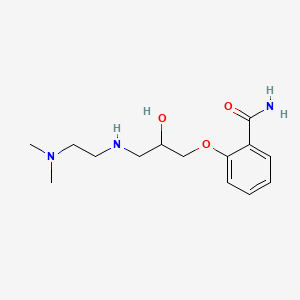
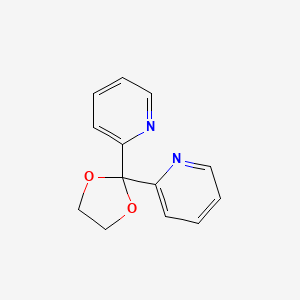
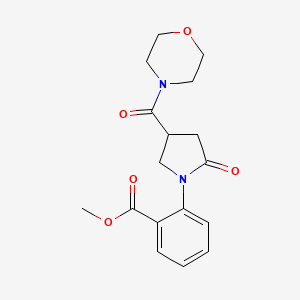
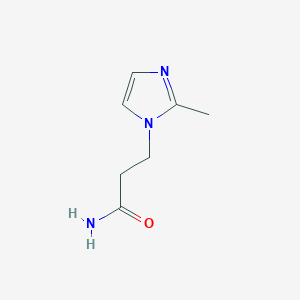
![N-[(Benzyloxy)carbonyl]-L-valyl-L-phenylalanylglycine](/img/structure/B14674199.png)
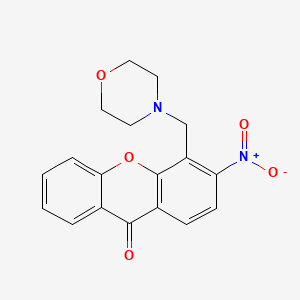
![Thiazole, 4-[4-[bis(2-chloroethyl)amino]phenyl]-2-methyl-](/img/structure/B14674223.png)
